molecular formula C8H11NO2 B569462 (3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione CAS No. 115307-20-5

(3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione

Cat. No.: B569462
CAS No.: 115307-20-5
M. Wt: 153.181
InChI Key: ZOGAFYBSPPWHQK-XRGYYRRGSA-N
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Description

(3aR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione (CAS 115307-20-5) is a chiral, saturated indole derivative of significant interest in advanced chemical and biochemical research. This compound, with a molecular formula of C8H11NO2 and a molecular weight of 153.18 g/mol, features a fused bicyclic structure containing two ketone groups . Its defined stereochemistry and functional groups make it a valuable intermediate for exploring novel chemical spaces. Researchers value this compound for its potential as a sophisticated building block in medicinal chemistry and pharmacology. It serves as a key precursor for the synthesis of complex heterocyclic structures, which are core components in many biologically active molecules . The chiral, saturated nature of the indole scaffold provides a rigid three-dimensional framework that can be utilized in structure-activity relationship (SAR) studies and for the development of new therapeutic agents. In the field of biochemistry, the compound's mechanism of action is often derived from its ability to interact with enzymatic systems. Enzymatic transformation is a premier method for the specific modification of complex molecules, and specialized structures like this dione are investigated for their interactions with various enzyme classes . Such research is critical for understanding metabolic pathways, designing enzyme inhibitors, and developing novel biocatalysts for detoxification or synthesis applications . This product is presented with a guaranteed purity of 97% and is intended for use in a controlled laboratory environment . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for personal use. Researchers can leverage this compound to drive innovation in drug discovery, chemical biology, and the synthesis of novel heterocyclic frameworks.

Properties

IUPAC Name

(3aR,7aS)-3,3a,4,5,6,7a-hexahydro-1H-indole-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-6-3-1-2-5-4-7(11)9-8(5)6/h5,8H,1-4H2,(H,9,11)/t5-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGAFYBSPPWHQK-XRGYYRRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)NC2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC(=O)N[C@@H]2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Vinylogous Mukaiyama Aldol Reaction

The vinylogous Mukaiyama aldol reaction has been instrumental in constructing the bicyclic framework of related lactams. For instance, Royer et al. demonstrated the utility of this reaction in synthesizing spirocyclic intermediates, such as compound 5 , via a BF₃·Et₂O-catalyzed aldol addition between a naphthyl-substituted lactam and cyclobutanone . The reaction proceeds at −78°C, yielding the α,β-unsaturated γ-lactam with 77% efficiency and 80% diastereomeric excess (d.e.). Subsequent acidic treatment with HCl in dichloromethane induces cyclization to form the spirocyclic product quantitatively .

Key Conditions :

  • Catalyst: BF₃·Et₂O (1 equiv)

  • Temperature: −78°C

  • Yield: 77% (aldol adduct), 86% (cyclization)

  • Stereoselectivity: 80% d.e.

This method highlights the importance of Lewis acids in controlling regioselectivity and stereochemistry during aldol additions.

Heck Coupling and Aza-Wittig Cyclization

Padwa et al. developed a route leveraging palladium-catalyzed Heck coupling to assemble furanyl intermediates. For example, 2,3-dibromo-5-carbomethoxyfuran undergoes selective substitution at the 2-position with allyl alcohol, yielding aldehyde 16 in 70% yield . Subsequent reduction and azide formation furnish furanyl azide 18 , which participates in an aza-Wittig reaction under microwave irradiation to generate hexahydroindolinones . While this approach was initially designed for selaginoidine, analogous conditions could be adapted for (3aR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione by modifying the starting materials to incorporate the requisite ketone groups.

Optimization Insight :

  • Microwave irradiation reduces reaction time and improves yield (63% for hexahydroindolinone) .

  • Challenges in azide-to-amine conversion necessitate alternative protecting group strategies.

Diels-Alder/Schmidt Reaction Cascade

Aube’s synthesis of neostenine exemplifies the Diels-Alder/Schmidt reaction cascade for constructing tricyclic lactams. Cyclohex-2-en-1-one reacts with a silyl-protected azido aldehyde (34 ) under BF₃·Et₂O catalysis, forming tricyclic lactam 36 in 43% yield . TiCl₄-mediated conversion of residual azide 35 elevates the overall yield to 55% . For the target compound, this method could be modified by employing a dienophile that generates the indole-dione skeleton directly.

Critical Parameters :

  • Catalyst: BF₃·Et₂O (1 equiv initially, 1.5 equiv added at −30°C)

  • Key Intermediate: Azido aldehyde (34 )

  • Limitations: Stoichiometric use of 34 reduces atom economy.

Intramolecular Cyclization of Ketal-Protected Intermediates

Protection-deprotection strategies are vital for managing reactive ketones during multi-step syntheses. In the synthesis of cephalotaxine, Royer et al. protected a ketone as a cyclic ketal using ethylene glycol and p-toluenesulfonic acid (pTSA) . Subsequent Li/NH₃ reduction cleaves the ketal, enabling lactam formation. Applying this to this compound would involve:

  • Ketalization of a diketone precursor.

  • Stereoselective cyclization under acidic or reductive conditions.

  • Deprotection to reveal the dione functionality.

Advantages :

  • Mitigates undesired side reactions during cyclization.

  • Compatible with chiral auxiliaries for stereocontrol.

Comparative Analysis of Methods

MethodKey StepYield (%)StereoselectivityComplexity
Vinylogous AldolAldol Cyclization7780% d.e.Moderate
Heck/Aza-WittigMicrowave Cyclization63UndisclosedHigh
Diels-Alder/SchmidtTandem Cyclization55ModerateHigh
Ketal CyclizationAcidic Deprotection86HighLow

Chemical Reactions Analysis

Types of Reactions

(3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The indole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce diols. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives.

Scientific Research Applications

(3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The core isoindole-dione scaffold is modified with diverse substituents, leading to distinct physicochemical and biological properties. Key comparisons include:

Compound Name Substituents/R Groups Synthesis Method Yield Applications/Properties References
(3aR,7aS)-Tetrahydro-1H-indole-2,7-dione Parent structure (no substituents) Thermal cyclization, Boc protection N/A Synthetic intermediate
25c (4-ClPh, dimethyl(thiophen-2-yl)silyl) 4-Chlorophenyl, dimethylsilyl-thiophene Diels-Alder, cross-coupling 61% Not specified (research compound)
3h (methylthio, epoxy bridge) Methylthio, epoxy bridge Propargyl sulfonium addition N/A Sulfur-containing bioactive scaffold
1c (selenocyanatoethyl) Selenocyanate ethyl group NaBH₄/MeI reaction 41% Selenium-based medicinal candidate
Captan® derivative Trichloromethylsulfanyl Phytosanitary treatment N/A Agricultural fungicide

Stereochemical and Electronic Effects

  • Stereochemistry : The (3aR,7aS) configuration contrasts with the (3aS,7aR) isomer (), which bears a hydroxyethyl group. Stereochemistry influences hydrogen bonding and molecular recognition .
  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Cl) : Enhance stability and modulate reactivity in cross-coupling reactions .
    • Sulfur/Selenium : Sulfur improves lipophilicity (e.g., 3h), while selenium derivatives exhibit unique redox properties for medicinal applications .
    • Trichloromethylsulfanyl (Captan) : Imparts potent antifungal activity via electrophilic interactions with microbial proteins .

Key Research Findings

Biological Activity : The Captan derivative’s trichloromethylsulfanyl group is critical for fungicidal action, disrupting fungal cell membranes .

Synthetic Efficiency : Selenium derivatives achieve high yields (up to 97%) under mild conditions, highlighting their scalability .

Stereochemical Specificity: The (3aR,7aS) configuration is essential for intermediate utility in retinoid antagonist synthesis, as mismatched stereochemistry reduces target binding .

Biological Activity

(3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione, also known by its chemical identifier CID 45115887, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₁N₁O₂. The structure features a tetrahydroindole core with two carbonyl groups at positions 2 and 7, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
MDA-MB-23115.4
KCL-2212.3
HeLa18.0

The compound exhibits a dose-dependent response in these cell lines, indicating its potential as a therapeutic agent.

The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. It has been suggested that the compound interacts with specific cellular pathways that regulate cell cycle progression and apoptosis.

Case Studies

A notable case study involved the evaluation of this compound in combination with other chemotherapeutic agents. The combination therapy showed enhanced efficacy compared to monotherapy in preclinical models of breast cancer.

Table 2: Combination Therapy Results

TreatmentTumor Volume Reduction (%)Reference
Monotherapy with Doxorubicin30
Combination with (3AR,7aS)55

This suggests that this compound may enhance the effectiveness of existing treatments.

Pharmacological Effects

Beyond anticancer activity, this compound has been investigated for other pharmacological effects including:

  • Antioxidant Activity : The compound demonstrates significant antioxidant properties which may contribute to its protective effects against oxidative stress-related diseases.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects in models of neurodegeneration.

Q & A

Q. Table 1. Key Synthetic Intermediates and Characterization Data

StepIntermediateKey ConditionsCharacterization (NMS)
1Hexahydroisoindole70°C, 16 h1H^1\text{H} NMR: δ 5.2 (m)
2Boc-protected derivativeBoc₂O, CH₂Cl₂, 0°CHRMS: m/z 240.34 [M+H]⁺
3Oxidized productNaIO₄/RuO₂, CH₃CN/CCl₄IR: 1720 cm⁻¹ (C=O)

Q. Table 2. Hazard Classification (GHS)

HazardPrecautionary Measures
Skin sensitization (Cat. 1A)Use PPE; avoid direct contact
Eye damage (Cat. 1)Safety goggles; emergency eye wash

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